
Cyclotriphosphazene
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Description
1,3,5,2,4,6-triazatriphosphinine is an inorganic heteromonocyclic compound that is 1,3,5-triazine in which the carbon atoms have been replaced by phosphorus atoms. It was one of a series of compounds which was being developed for use as a fire-resistant hydraulic fluid. It is a nitrogen molecular entity, a phosphorus molecular entity, an inorganic heteromonocyclic compound and an inorganic aromatic compound.
Scientific Research Applications
Biomedical Applications
1.1 Drug Delivery Systems
Cyclotriphosphazene derivatives have been extensively studied for their potential in drug delivery systems. The compound's ability to form dendrimers allows for controlled release of therapeutic agents. Recent studies have highlighted the effectiveness of this compound-based dendrimers in delivering anticancer drugs, enhancing their solubility and bioavailability . These dendrimers can be tailored to improve targeting efficiency, minimizing side effects associated with conventional chemotherapy.
1.2 Antibacterial Properties
Research indicates that this compound derivatives exhibit significant antibacterial activity. For instance, derivatives containing oxime groups have shown promising results against various bacterial strains, making them potential candidates for new antibacterial agents . The incorporation of active moieties such as alkoxy and phenoxy groups further enhances their efficacy.
1.3 Anticancer Agents
The compound has been utilized in the synthesis of anticancer medications, demonstrating cytotoxic effects against several cancer cell lines. This compound-based compounds have been developed to inhibit tumor growth and promote apoptosis in cancer cells .
Material Science Applications
2.1 Flame Retardants
Due to their thermal stability and ability to form char layers upon combustion, cyclotriphosphazenes are being explored as effective flame retardants in polymers and textiles . Their incorporation into materials can significantly improve fire resistance without compromising other mechanical properties.
2.2 Coatings and Adhesives
Cyclotriphosphazenes are also being investigated for use in coatings and adhesives due to their excellent adhesion properties and resistance to environmental degradation. These compounds can enhance the durability and performance of coatings used in various industrial applications .
2.3 Nanomaterials
The versatility of this compound allows for its use in the development of nanomaterials, including nanoparticles that can be functionalized for specific applications such as drug delivery or catalysis . Their unique structure enables the design of materials with tailored properties.
Environmental Applications
3.1 Photocatalysis
Recent studies have demonstrated that this compound derivatives can act as effective photocatalysts for various chemical reactions, including the oxidation of organic compounds . These photocatalysts are capable of generating singlet oxygen, which is useful in environmental remediation processes.
3.2 Gas Separation Membranes
Cyclotriphosphazenes have been utilized in the fabrication of gas separation membranes due to their selective permeability characteristics. These membranes can be engineered to separate gases effectively, making them valuable in industrial processes .
Case Studies
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing functionalized cyclotriphosphazene derivatives, and how do reaction conditions influence substitution patterns?
this compound synthesis begins with hexachlorothis compound (HCCP), where chlorine atoms are replaced via nucleophilic substitution. Reaction conditions (e.g., solvent polarity, temperature, stoichiometry) critically determine substitution patterns. For mono-substitution, using sterically hindered reagents (e.g., 2-hydroxyethylacrylate) under controlled stoichiometry (1:1 molar ratio) ensures selective modification . For hexa-substitution, excess nucleophiles (e.g., 4-formylphenol) and prolonged reaction times (>24 hours) are required to achieve full substitution . Characterization via 31P NMR and elemental analysis is essential to confirm substitution completeness .
Q. How do structural variations (e.g., spiro vs. bridged derivatives) affect the thermal stability of this compound-based materials?
Bridged cyclotriphosphazenes (e.g., bisphenol-A bridged penta-anilino derivatives) exhibit enhanced thermal stability due to rigid crosslinking, with decomposition temperatures exceeding 300°C under nitrogen. In contrast, spiro derivatives degrade at ~250°C due to weaker P–O–C linkages. Thermogravimetric analysis (TGA) combined with differential scanning calorimetry (DSC) is recommended to map degradation pathways and identify stable intermediates .
Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?
- 31P NMR: Detects substitution patterns and purity by observing shifts in phosphorus environments (e.g., HCCP peaks at ~20 ppm shift to 8–12 ppm upon substitution) .
- FT-IR: Confirms functional group incorporation (e.g., C=O stretches at 1680–1720 cm−1 for aldehyde derivatives) .
- X-ray crystallography: Resolves molecular geometry, particularly for sterically complex derivatives like dendritic oligopeptide-grafted cyclotriphosphazenes .
Advanced Research Questions
Q. How can conflicting data on this compound flame-retardant efficiency in epoxy resins be resolved?
Contradictions arise from variations in phosphazene loading (5–20 wt%), curing agents, and matrix compatibility. Systematic studies using cone calorimetry (e.g., heat release rate reduction from 450 to 220 kW/m2 at 15 wt% loading) and limiting oxygen index (LOI >30%) are critical. Complementary char residue analysis via SEM-EDS identifies P/N-rich layers responsible for condensed-phase flame inhibition .
Q. What strategies optimize this compound-based hydrogels for sustained drug delivery?
Dendritic oligopeptide-grafted cyclotriphosphazenes (e.g., tris-PEG350 derivatives) form hydrogels at <1 wt% via supramolecular interactions. Zero-order release kinetics (e.g., 80% protein release over 14 days) are achieved by tuning PEG chain length and peptide hydrophobicity. In vitro assays (e.g., Franz diffusion cells) and rheological studies (storage modulus >100 Pa) validate mechanical stability .
Q. Why do some this compound derivatives exhibit nonlinear optical (NLO) properties, and how are these quantified?
Conjugated substituents (e.g., 4-formylphenoxy groups) induce charge-transfer transitions, enhancing NLO responses. Third-harmonic generation (THG) and Z-scan techniques measure nonlinear susceptibility (χ(3)) values up to 1.2×10−12 esu. Computational modeling (TD-DFT) correlates substituent electronegativity with hyperpolarizability .
Q. Methodological Challenges and Solutions
Q. How to address low yields in this compound functionalization reactions?
- Orthogonal design : Optimize solvent (THF > DCM), temperature (60–80°C), and catalyst (e.g., K2CO3) via response surface methodology .
- Purification : Use silica gel chromatography for small-scale reactions or fractional crystallization for bulk synthesis .
Q. What experimental designs resolve contradictions in this compound thermal stability reports?
Contradictory TGA data often stem from varying heating rates (5–20°C/min). Isothermal TGA at 250°C for 1 hour, coupled with evolved gas analysis (EGA), clarifies degradation mechanisms. Complementary XRD identifies crystalline vs. amorphous phases influencing stability .
Properties
CAS No. |
291-37-2 |
---|---|
Molecular Formula |
N3P3 |
Molecular Weight |
134.942 g/mol |
IUPAC Name |
1,3,5,2,4,6-triazatriphosphinine |
InChI |
InChI=1S/N3P3/c1-4-2-6-3-5-1 |
InChI Key |
DZKXDEWNLDOXQH-UHFFFAOYSA-N |
SMILES |
N1=PN=PN=P1 |
Canonical SMILES |
N1=PN=PN=P1 |
Key on ui other cas no. |
291-37-2 |
Synonyms |
cyclotriphosphazene ester |
Origin of Product |
United States |
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